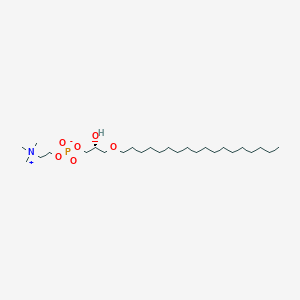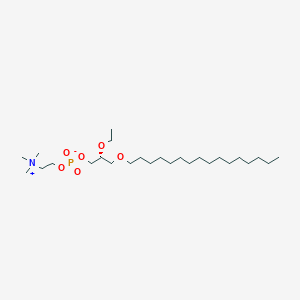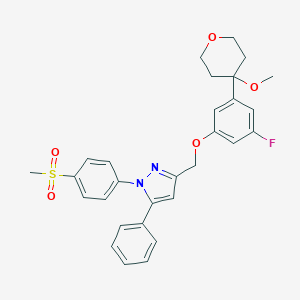
CAY10416
Descripción general
Descripción
CAY10416 es un compuesto químico conocido por su doble inhibición de las enzimas ciclooxigenasa-2 y 5-lipoxigenasa. Estas enzimas están involucradas en el proceso inflamatorio, lo que convierte a this compound en un posible agente terapéutico para enfermedades inflamatorias y cáncer de próstata . El compuesto ha mostrado una selectividad significativa para la ciclooxigenasa-2 sobre la ciclooxigenasa-1, lo que lo convierte en una herramienta valiosa en la investigación y en posibles aplicaciones terapéuticas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Las rutas sintéticas específicas y las condiciones de reacción son propietarias y la información detallada no está disponible fácilmente en la literatura pública .
Métodos de producción industrial
Típicamente, estos compuestos se producen en instalaciones especializadas con estrictas medidas de control de calidad para garantizar la pureza y la consistencia .
Análisis De Reacciones Químicas
Tipos de reacciones
CAY10416 se somete a varias reacciones químicas, incluidas:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound.
Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en el compuesto.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones específicas dependen de la reacción deseada y los grupos funcionales involucrados .
Productos principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound, que pueden tener diferentes actividades y propiedades biológicas .
Aplicaciones Científicas De Investigación
CAY10416 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como una herramienta para estudiar la inhibición de las enzimas ciclooxigenasa-2 y 5-lipoxigenasa.
Biología: Se investiga por sus efectos en los procesos celulares, incluida la apoptosis y la proliferación.
Medicina: Posible agente terapéutico para enfermedades inflamatorias y cáncer de próstata.
Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos.
Mecanismo De Acción
CAY10416 ejerce sus efectos inhibiendo la actividad de las enzimas ciclooxigenasa-2 y 5-lipoxigenasa. Estas enzimas están involucradas en la producción de mediadores inflamatorios, como las prostaglandinas y los leucotrienos. Al inhibir estas enzimas, this compound reduce la producción de estos mediadores, lo que reduce la inflamación y potencialmente inhibe el crecimiento de las células cancerosas .
Comparación Con Compuestos Similares
Compuestos similares
CAY10410: Otro inhibidor dual de la ciclooxigenasa-2 y la 5-lipoxigenasa con propiedades similares.
CAY10411: Conocido por su inhibición selectiva de la ciclooxigenasa-2.
CAY10412: Un compuesto con propiedades de inhibición dual pero diferentes perfiles de selectividad.
Unicidad
CAY10416 es único debido a su alta selectividad para la ciclooxigenasa-2 sobre la ciclooxigenasa-1 y su potente inhibición de ambas, la ciclooxigenasa-2 y la 5-lipoxigenasa. Esta doble inhibición lo convierte en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
3-[[3-fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-(4-methylsulfonylphenyl)-5-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29FN2O5S/c1-35-29(12-14-36-15-13-29)22-16-23(30)18-26(17-22)37-20-24-19-28(21-6-4-3-5-7-21)32(31-24)25-8-10-27(11-9-25)38(2,33)34/h3-11,16-19H,12-15,20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCRVCJAJAXULJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOCC1)C2=CC(=CC(=C2)F)OCC3=NN(C(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29FN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440229 | |
| Record name | 3-[[3-fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-(4-methylsulfonylphenyl)-5-phenylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443919-96-8 | |
| Record name | 3-[[3-fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-(4-methylsulfonylphenyl)-5-phenylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


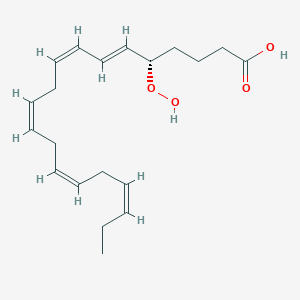

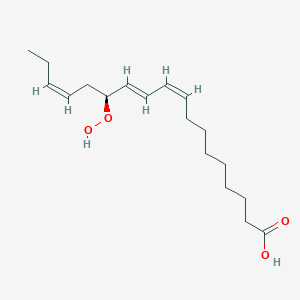

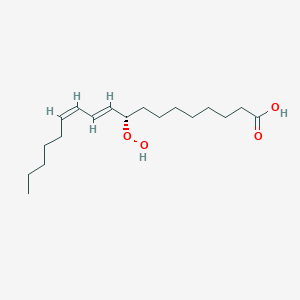

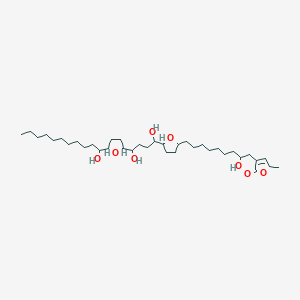

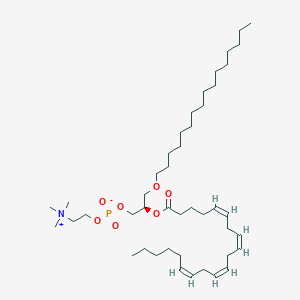
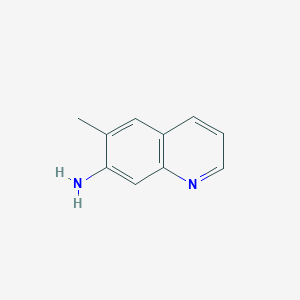
![1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL](/img/structure/B163681.png)

